molecular formula C21H22O4 B3429045 8-geranyloxypsoralen CAS No. 71612-25-4

8-geranyloxypsoralen

Cat. No.: B3429045
CAS No.: 71612-25-4
M. Wt: 338.4 g/mol
InChI Key: SOVNCTNQAWWYAQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

8-Geranyloxypsoralen, also known as 8-Geranyloxy psoralen or Xanthotoxol geranyl ether, primarily targets the Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is a key enzyme in the body, responsible for oxidizing small organic molecules, such as steroids, fatty acids, and xenobiotics.

Mode of Action

This compound acts as a potent inhibitor of CYP3A4 . It binds to the active site of the enzyme, preventing it from interacting with its substrates. This inhibition can affect the metabolism of certain drugs, potentially leading to altered drug efficacy and toxicity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolic pathway involving CYP3A4 . By inhibiting CYP3A4, this compound can affect the metabolism of various substances within the body. The downstream effects of this inhibition depend on the specific substrates involved and can vary widely.

Result of Action

At the molecular level, this compound inhibits the action of CYP3A4, altering the metabolism of various substances within the body . At the cellular level, this can lead to changes in cellular processes and functions, depending on the specific substrates involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-geranyloxypsoralen typically involves the reaction of psoralen with geranyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Geranyloxypsoralen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, dihydro derivatives, and substituted furanocoumarins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its geranyl moiety, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes and enzyme active sites. This structural feature distinguishes it from other furanocoumarins and contributes to its potent biological activities .

Properties

IUPAC Name

9-(3,7-dimethylocta-2,6-dienoxy)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVNCTNQAWWYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346464
Record name 9-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71612-25-4
Record name 9-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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